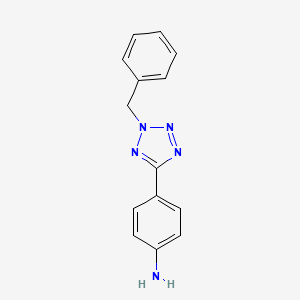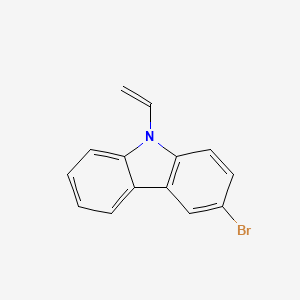
3-Bromo-9-vinyl-9H-carbazole
Descripción general
Descripción
3-Bromo-9-vinyl-9H-carbazole is a synthetic polymer derived from the monomer 9H-Carbazole, 3-bromo-9-ethenyl-. This compound is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-9-vinyl-9H-carbazole typically involves the polymerization of the monomer 9H-Carbazole, 3-bromo-9-ethenyl-. The reaction conditions often include the use of catalysts and specific solvents to facilitate the polymerization process.
Industrial Production Methods
Industrial production of this compound involves large-scale polymerization processes, where the monomer is subjected to controlled conditions to achieve high yields and purity. The process may involve the use of advanced reactors and purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-9-vinyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions may produce a range of substituted carbazole compounds .
Aplicaciones Científicas De Investigación
3-Bromo-9-vinyl-9H-carbazole has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex molecules and polymers.
Biology: Investigated for its potential biological activities, including antitumor properties.
Medicine: Explored for its potential therapeutic applications, particularly in cancer research.
Industry: Utilized in the production of advanced materials, such as optoelectronic devices and conductive polymers.
Mecanismo De Acción
The mechanism of action of 3-Bromo-9-vinyl-9H-carbazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with cellular proteins and enzymes, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
9-Benzoyl-3-bromo-9H-carbazole: Another carbazole derivative with different substituents.
9-Ethyl-9H-carbazole-3-carbaldehyde: A carbazole compound with an aldehyde group.
Uniqueness
3-Bromo-9-vinyl-9H-carbazole is unique due to its specific chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields.
Propiedades
IUPAC Name |
3-bromo-9-ethenylcarbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN/c1-2-16-13-6-4-3-5-11(13)12-9-10(15)7-8-14(12)16/h2-9H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLOBIBTOUBQQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C2=C(C=C(C=C2)Br)C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
32072-08-5 | |
| Details | Compound: 9H-Carbazole, 3-bromo-9-ethenyl-, homopolymer | |
| Record name | 9H-Carbazole, 3-bromo-9-ethenyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32072-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80953944 | |
| Record name | 3-Bromo-9-ethenyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80953944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32072-08-5, 46499-01-8 | |
| Record name | 9H-Carbazole, 3-bromo-9-ethenyl-, homopolymer | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Bromo-9-ethenyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80953944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-9-vinyl-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details

















Synthesis routes and methods II
Procedure details

















Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[4-Methyl-2-(phenoxymethyl)-4,5-dihydro-1,3-oxazol-4-yl]methanol](/img/structure/B1636511.png)
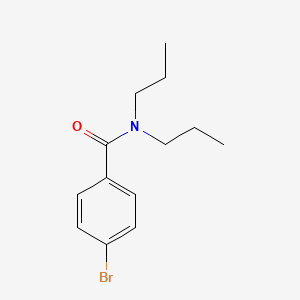
![1-[(2,3-dichlorophenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1636518.png)
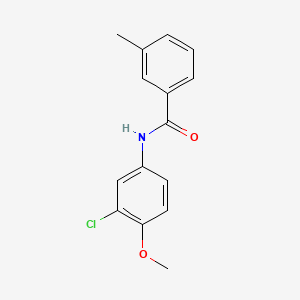
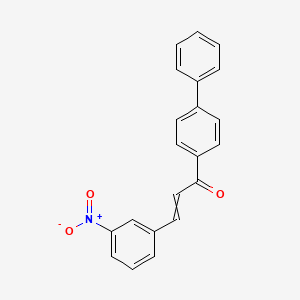
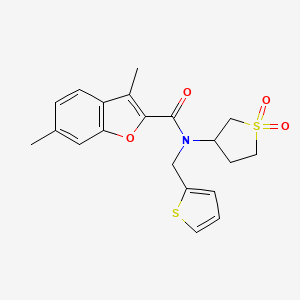
![1-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-3-methylamino-propan-2-ol](/img/structure/B1636537.png)
![4,6-Dibromobenzo[e]perimidin-7-one](/img/structure/B1636540.png)
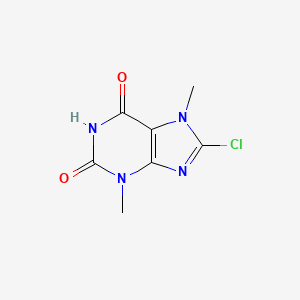
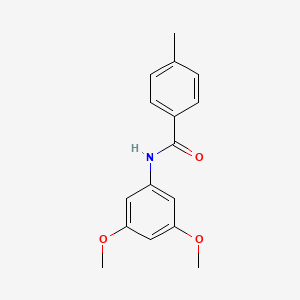
![2-(4-Ethoxyanilino)-N-[(2-hydroxynaphthalen-1-yl)methylideneamino]acetamide](/img/structure/B1636550.png)
![[2-(2-Chlorophenyl)phenyl]methanamine](/img/structure/B1636553.png)

